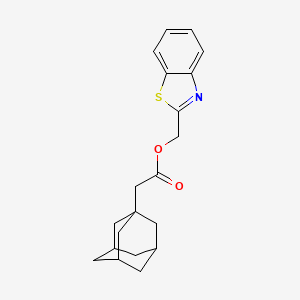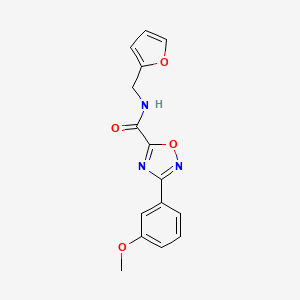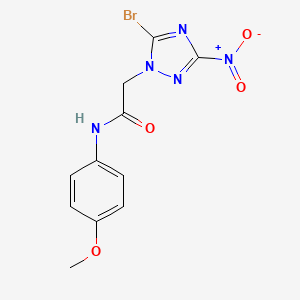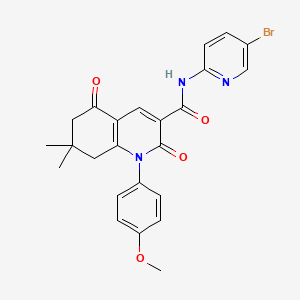![molecular formula C20H18N4OS B11074974 3-[(2-phenoxyethyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11074974.png)
3-[(2-phenoxyethyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl phenyl ether is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring, an allyl group, and a phenyl ether moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl phenyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Triazine Ring: The triazine ring can be formed by cyclization reactions involving appropriate precursors such as amidines or guanidines.
Coupling of Indole and Triazine Rings: The indole and triazine rings are coupled through a nucleophilic substitution reaction, often using a suitable base and solvent.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, typically using allyl halides in the presence of a base.
Formation of the Phenyl Ether Moiety: The phenyl ether moiety is introduced through etherification reactions, where the hydroxyl group of the intermediate reacts with phenyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl phenyl ether undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the allyl group, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and triazine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under appropriate conditions (e.g., basic or acidic media).
Major Products Formed
The major products formed from these reactions include epoxides, reduced analogs, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl phenyl ether has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl phenyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide
- 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide
- 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
Uniqueness
2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl phenyl ether is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the allyl group, triazine ring, and phenyl ether moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18N4OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(2-phenoxyethylsulfanyl)-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C20H18N4OS/c1-2-12-24-17-11-7-6-10-16(17)18-19(24)21-20(23-22-18)26-14-13-25-15-8-4-3-5-9-15/h2-11H,1,12-14H2 |
InChI Key |
OSHDRDQLPHQWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-fluorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B11074895.png)
![3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole](/img/structure/B11074901.png)
![13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11074905.png)
![5-[(2S)-1-benzylpyrrolidin-2-yl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11074908.png)
![(Z)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-furan-2-yl-2-((E)-3-furan-2-yl-acryloylamino)-acrylamide](/img/structure/B11074922.png)
![2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11074923.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea](/img/structure/B11074936.png)
![4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide](/img/structure/B11074942.png)

![3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11074953.png)

![methyl 4-({[(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11074977.png)

